

Synthesis and Characterization of N-Boc-O-methyl-L-serine: A Technical Guide

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Compound of Interest

Compound Name: *Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate*

Cat. No.: *B176160*

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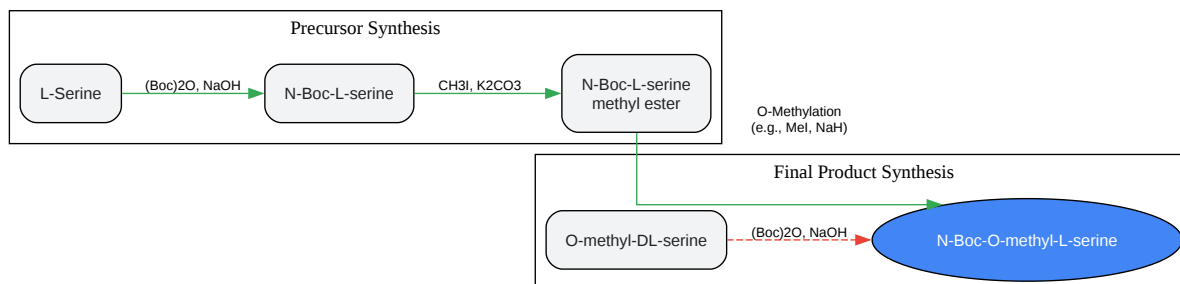
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-O-methyl-L-serine, a valuable protected amino acid derivative crucial in peptide synthesis and drug discovery. This document details the synthetic pathways, experimental protocols, and analytical characterization of the target compound and its precursors.

Introduction

N-Boc-O-methyl-L-serine is a key building block in the synthesis of peptides and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ether on the side-chain hydroxyl group offer orthogonal protection, allowing for selective deprotection and modification during multi-step syntheses. This guide outlines a reliable synthetic route and the analytical methods required to ensure the purity and structural integrity of the final product.

Synthetic Pathway

The synthesis of N-Boc-O-methyl-L-serine can be achieved through a multi-step process, starting from the commercially available amino acid, L-serine. The general synthetic scheme involves the protection of the amino group with a Boc moiety, followed by esterification of the carboxylic acid and subsequent O-methylation of the side-chain hydroxyl group. An alternative, more direct route involves the N-Boc protection of O-methyl-L-serine.



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Caption: Synthetic pathways to N-Boc-O-methyl-L-serine.

Data Presentation

The following tables summarize the quantitative data for the synthesis of N-Boc-O-methyl-L-serine and its precursors.

Table 1: Synthesis of N-Boc-L-serine

Parameter	Value	Reference
Starting Material	L-Serine	[1]
Reagents	Di-tert-butyl dicarbonate, Sodium Hydroxide	[1]
Solvent	Dioxane/Water	[1]
Reaction Time	4 hours	[1]
Yield	Not explicitly stated, used directly in next step	[1]

Table 2: Synthesis of N-Boc-L-serine methyl ester

Parameter	Value	Reference
Starting Material	N-Boc-L-serine	[1]
Reagents	Methyl iodide, Potassium carbonate	[1]
Solvent	Dimethylformamide (DMF)	[1]
Reaction Time	1.5 hours	[1]
Yield	86%	[1]
Appearance	Pale amber oil	[1]

Table 3: Synthesis of N-Boc-O-methyl-L-serine

Parameter	Value	Reference
Starting Material	O-methyl-DL-serine	[2]
Reagents	Di-tert-butyl dicarbonate, Sodium Hydroxide	[2]
Solvent	Tetrahydrofuran (THF)/Water	[2]
Reaction Time	Overnight	[2]
Yield	98%	[2]
Appearance	White to off-white crystals	[3]

Table 4: Characterization Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spec (m/z)	Optical Rotation [α] _D	Reference
N-Boc-L-serine methyl ester	C ₉ H ₁₇ NO ₅	219.23	-	-18° (c=5, MeOH)	[4]
N-Boc-O-methyl-L-serine	C ₉ H ₁₇ NO ₅	219.24	220.1 (M+H) ⁺	+21° (c=4, CHCl ₃) (as DCHA salt)	[2][3]

Experimental Protocols

Synthesis of N-Boc-L-serine

This protocol is adapted from Organic Syntheses.[1]

- A solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added to an ice-cold, stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL).
- The two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.
- The reaction progress is monitored by TLC.
- The mixture is concentrated to half its original volume by rotary evaporation at 35°C.
- The solution is cooled in an ice-water bath and acidified to pH 2–3 by the slow addition of 1 N potassium bisulfate.
- The product is extracted with ethyl acetate (3 x 1000 mL).
- The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.

Synthesis of N-Boc-L-serine methyl ester

This protocol is a continuation from the synthesis of N-Boc-L-serine, adapted from Organic Syntheses.[1]

- To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added.
- After stirring for 10 minutes in an ice-water bath, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension.
- Stirring is continued at 0°C for 30 minutes, during which the mixture solidifies.
- The reaction is warmed to room temperature and stirred for an additional hour.
- The reaction progress is monitored by TLC.
- The reaction mixture is filtered by suction, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).
- The organic phase is washed with brine (2 x 300 mL), dried with magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as a pale amber oil (29.8 g, 86% yield).

Synthesis of N-Boc-O-methyl-L-serine

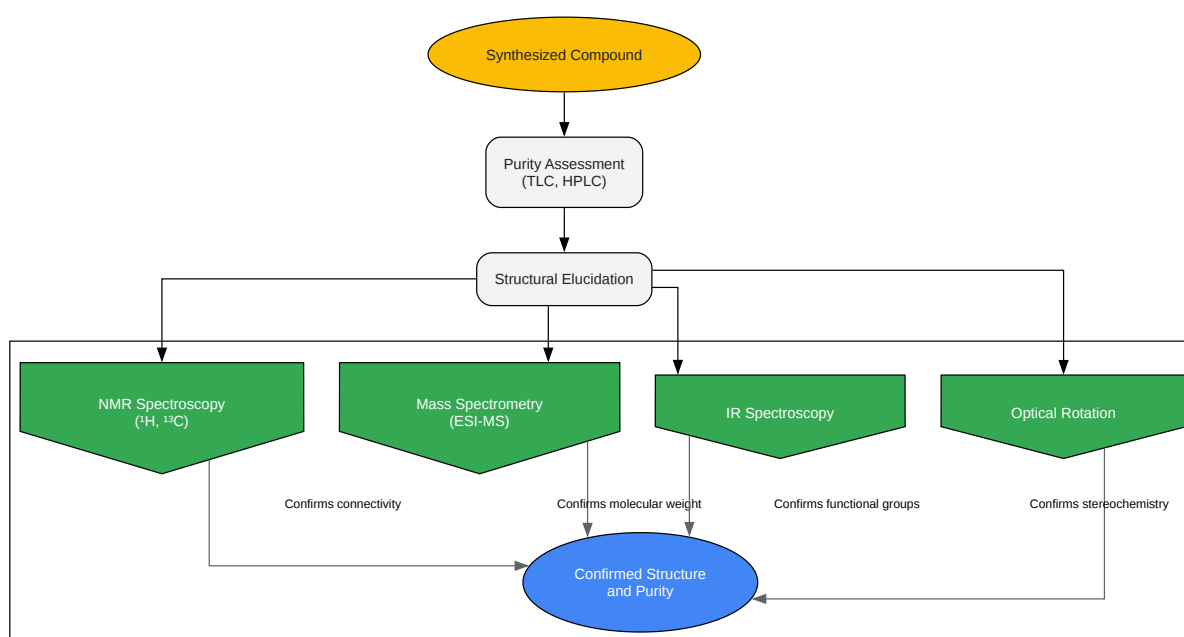
This protocol is adapted from a procedure found on ChemicalBook, starting from O-methyl-DL-serine.[2]

- To a solution of O-methyl-DL-serine (2.0 g, 17 mmol) in a mixture of 35 mL of aqueous 1 N sodium hydroxide solution and 35 mL of tetrahydrofuran (THF), a solution of di-tert-butyl dicarbonate (4.03 g, 18.5 mmol) in THF (15 mL) is added slowly with stirring at 0°C.
- The reaction mixture is stirred at room temperature overnight.
- The reaction mixture is concentrated by evaporation under reduced pressure.
- The aqueous phase is acidified to pH 4-5 with 10% aqueous citric acid and then extracted with ethyl acetate.

- The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to give N-Boc-O-methyl-L-serine (3.6 g, 98% yield).

Characterization

The characterization of N-Boc-O-methyl-L-serine and its precursors is essential to confirm the identity and purity of the synthesized compounds. The logical flow of the characterization process is outlined below.



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Caption: Logical workflow for the characterization of synthesized compounds.

Spectroscopic and Physical Data

- N-Boc-L-serine methyl ester:

- Appearance: Pale amber oil.[1]
- ^1H NMR (200 MHz, C_6D_6): δ 1.41 (s, 9H), 2.50 (br s, 1H), 3.26 (s, 3H), 3.66 (dd, $J=11$, 4 Hz, 1H), 3.76 (dd, $J=11$, 4 Hz, 1H), 4.40 (m, 1H), 5.60 (br s, 1H).
- IR (neat, cm^{-1}): 3400, 1720 (br).
- Optical Rotation $[\alpha]_{\text{D}^{20}}$: -18° ($c=5$, MeOH).
- N-Boc-O-methyl-L-serine:
 - Appearance: White to off-white crystals.[3]
 - Mass Spectrum (ESI): m/z 220.1 ($\text{M}+\text{H}^+$).[2]
 - Optical Rotation $[\alpha]_{\text{D}^{25}}$: $+21 \pm 3^\circ$ ($c=4$ in CHCl_3) for the dicyclohexylammonium salt.[3]
 - Melting Point: 119-125 $^\circ\text{C}$ for the dicyclohexylammonium salt.[3]

Conclusion

This technical guide provides a detailed and consolidated resource for the synthesis and characterization of N-Boc-O-methyl-L-serine. The experimental protocols are derived from established literature, offering reliable methods for obtaining the target compound and its key intermediates. The tabulated data and characterization workflow provide a clear framework for researchers to synthesize and validate this important protected amino acid, facilitating its application in advanced chemical synthesis.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BOC-SER(ME)-OH | 51293-47-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-L-serine methyl ester | C₉H₁₇NO₅ | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
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